molecular formula C9H7BClFO3 B8209139 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride

3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride

Cat. No.: B8209139
M. Wt: 228.41 g/mol
InChI Key: JZSVXECIJWDMLA-UHFFFAOYSA-N
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Description

3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride is a specialized organic compound characterized by the presence of a fluorine atom and a boronic acid derivative. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride typically involves the reaction of 3-fluorobenzoyl chloride with a boronic acid derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the boronic acid derivative followed by its conversion to the benzoyl chloride derivative. This process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced boronic acid derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

  • Substitution reactions often require nucleophiles such as amines or alcohols, and are conducted in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, or other oxidized derivatives.

  • Reduction: Reduced boronic acids or boronic esters.

  • Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride finds applications in various scientific research fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is utilized in biochemical assays and the study of enzyme mechanisms.

  • Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of boronic acid-based drugs.

  • Industry: The compound is employed in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride exerts its effects involves its reactivity with various biological targets. The boronic acid moiety can form reversible covalent bonds with amino acids, particularly serine and cysteine residues in enzymes, leading to inhibition or modulation of enzyme activity.

Molecular Targets and Pathways:

  • Enzymes: The compound can target serine/threonine kinases and cysteine proteases.

  • Pathways: It may affect signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

  • 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

  • 4-Carboxy-2-fluorophenylboronic acid pinacol ester

  • 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness: 3-Fluoro-4-(1,3,2-dioxaborolan-2-yl)benzoyl chloride is unique due to its specific structural features, including the presence of both fluorine and boronic acid moieties. This combination imparts distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-(1,3,2-dioxaborolan-2-yl)-3-fluorobenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClFO3/c11-9(13)6-1-2-7(8(12)5-6)10-14-3-4-15-10/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSVXECIJWDMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=C(C=C(C=C2)C(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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